molecular formula C14H17N3OS B11773229 N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide

N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide

Cat. No.: B11773229
M. Wt: 275.37 g/mol
InChI Key: YOHSJGOIUCVJSU-UHFFFAOYSA-N
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Description

N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide (CAS 351437-66-6) is a chemical compound with the molecular formula C 14 H 17 N 3 OS and a molecular weight of 275.37 . It belongs to the 2-aminobenzothiazole class of heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry due to its broad spectrum of pharmacological activities . The 2-aminobenzothiazole core is a key pharmacophore extensively investigated in anticancer drug discovery. This scaffold acts as a bioisostere for other nitrogen-containing heterocycles and can participate in critical interactions with biological targets, such as forming hydrogen bonds and π-π stacking interactions with specific amino acid residues . Researchers have explored 2-aminobenzothiazole derivatives as inhibitors for a wide range of tumor-related proteins, including various tyrosine kinases, serine/threonine kinases, and epigenetic enzymes . While specific biological data for this compound may be available in the primary research literature, its structural features make it a valuable intermediate for constructing diverse analogues for screening against these targets. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the scientific literature for specific protocol development and safety information.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

N-(2-amino-1,3-benzothiazol-6-yl)cyclohexanecarboxamide

InChI

InChI=1S/C14H17N3OS/c15-14-17-11-7-6-10(8-12(11)19-14)16-13(18)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,15,17)(H,16,18)

InChI Key

YOHSJGOIUCVJSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

Preparation Methods

Activation of Cyclohexanecarboxylic Acid

The carboxylic acid group of cyclohexanecarboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM). The reaction proceeds under reflux (40–50°C) for 2–3 hours, yielding cyclohexanecarbonyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction by facilitating the generation of the reactive acylium ion.

Key Reaction Conditions:

  • Molar Ratio: 1:1.2 (acid:SOCl₂)

  • Solvent: Dichloromethane (20 mL/g of acid)

  • Catalyst: DMF (0.5% w/w)

  • Temperature: Reflux (40–50°C)

Amide Coupling with 2-Aminobenzo[d]thiazol-6-amine

The freshly prepared acid chloride is reacted with 2-amino-6-aminobenzo[d]thiazole in the presence of pyridine as a base. The reaction is conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature. Pyridine neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation.

Key Reaction Conditions:

  • Molar Ratio: 1:1 (acid chloride:amine)

  • Base: Pyridine (3 equivalents)

  • Solvent: Dichloromethane

  • Temperature: 0–5°C → room temperature

Comparative Analysis of Reaction Conditions

ParameterThionyl Chloride MethodAlternative Methods (e.g., EDCl/HOBt)
Yield 63%70–85% (theoretical)
Purity >90% (after chromatography)>95%
Reaction Time 4–6 hours12–24 hours
Cost LowHigh (due to coupling agents)
Byproducts HCl, SO₂Urea derivatives

The thionyl chloride method offers cost efficiency and shorter reaction times but requires stringent moisture control. Conversely, carbodiimide-based coupling agents (e.g., EDCl) provide higher yields at the expense of increased complexity.

Optimization Strategies

Solvent Selection

Polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile may enhance reaction rates compared to DCM by improving the solubility of the amine component. However, DCM remains preferred for its low nucleophilicity, which reduces side reactions.

Temperature Control

Maintaining the reaction at 0–5°C during amine addition prevents exothermic decomposition of the acid chloride. Gradual warming ensures complete conversion without thermal degradation of the benzothiazole ring.

Purification Techniques

Crude product purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity. Recrystallization from ethanol/water mixtures is less effective due to the compound’s moderate solubility.

Challenges and Solutions

Moisture Sensitivity

Challenge: Hydrolysis of cyclohexanecarbonyl chloride to the parent carboxylic acid.
Solution: Use of anhydrous solvents and inert atmosphere (N₂/Ar).

Regioselectivity

Challenge: Competing acylation at the 4- or 7-positions of the benzothiazole ring.
Solution: Steric hindrance from the cyclohexane group favors 6-position selectivity.

Byproduct Formation

Challenge: Over-acylation leading to di-substituted products.
Solution: Strict stoichiometric control (1:1 acid chloride:amine ratio) .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding cyclohexanecarboxylic acid and 6-amino-2-aminobenzo[d]thiazole.

  • Basic Hydrolysis : NaOH (2M) at 80°C produces the sodium salt of cyclohexanecarboxylic acid and the corresponding amine.

This reaction is pivotal for structural modification or degradation studies.

Alkylation Reactions

The primary amine on the benzothiazole ring participates in nucleophilic substitution with alkylating agents:

  • Methylation : Treatment with methyl iodide (CH₃I) in DMF at 60°C forms N-(2-(methylamino)benzo[d]thiazol-6-yl)cyclohexanecarboxamide.

  • Benzylation : Reaction with benzyl bromide (PhCH₂Br) in the presence of K₂CO₃ yields N-(2-(benzylamino)benzo[d]thiazol-6-yl)cyclohexanecarboxamide.

Alkylation modifies electronic properties and enhances lipophilicity for improved bioavailability.

Acylation Reactions

The amine group reacts with acylating reagents to form secondary amides:

  • Acetylation : Acetyl chloride (CH₃COCl) in pyridine generates N-(2-acetamidobenzo[d]thiazol-6-yl)cyclohexanecarboxamide.

  • Benzoylation : Benzoyl chloride (PhCOCl) produces N-(2-benzamidobenzo[d]thiazol-6-yl)cyclohexanecarboxamide.

These derivatives are intermediates in synthesizing bioactive molecules, such as BCR-ABL1 inhibitors .

Oxidation Reactions

The thiazole sulfur and amine group are susceptible to oxidation:

  • Thiazole Sulfur Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thiazole ring to a sulfoxide or sulfone derivative.

  • Amine Oxidation : Potassium permanganate (KMnO₄) in acidic conditions converts the primary amine to a nitro group, forming N-(2-nitrobenzo[d]thiazol-6-yl)cyclohexanecarboxamide.

Oxidation products are key intermediates for further functionalization.

Reduction Reactions

Selective reduction of functional groups is achievable:

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives to amines.

  • Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, though this reaction requires careful control to avoid over-reduction.

Amide Condensation Reactions

The amine group engages in coupling reactions to form new amide bonds. For example:

  • EDCl/HOBt-Mediated Coupling : Reacting with carboxylic acids (e.g., 2-phenoxyacetic acid) in the presence of EDCl and HOBt produces derivatives like N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide (10s ) .

  • Reaction Conditions : DCM solvent, room temperature, 12–24 hours .

Mechanistic Insights

  • Amide Bond Stability : The cyclohexanecarboxamide group resists enzymatic hydrolysis, making the compound suitable for in vivo studies.

  • Electrophilic Reactivity : The electron-deficient thiazole ring directs electrophilic substitutions to the para position of the amine.

This compound’s versatility in chemical reactions underpins its utility in drug discovery, particularly in oncology. Experimental protocols and derivative syntheses are well-documented, providing a robust framework for further innovation .

Mechanism of Action

The mechanism of action of N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The target compound shares structural similarities with derivatives listed in and , which feature benzothiazole cores with diverse substituents. Key differences include:

  • Amide Substituents: Unlike the methoxybenzamide or chloro/methylpyridinyl groups in compounds, the cyclohexanecarboxamide group in the target compound replaces aromatic substituents with an aliphatic ring.
  • Amino Group Placement: The 2-aminobenzothiazole moiety is conserved across analogs, suggesting a critical role in binding interactions (e.g., hydrogen bonding with target proteins) .

Physicochemical Properties

A comparison of melting points, yields, and purity (Table 1) highlights variability influenced by substituent chemistry:

Table 1: Physicochemical Properties of Selected Benzothiazole Derivatives

Compound Name (ID from ) Yield (%) Purity (%) Melting Point (°C)
7q 70 90.0 177.9–180.8
7r 77 90.0 166.5–168.1
7s 70 90.0 169.2–171.8
7t 68 92.0 237.7–239.1

The target compound’s cyclohexane group is expected to lower melting points compared to aromatic analogs (e.g., 7t) due to reduced crystallinity. However, direct data are unavailable.

Pharmacokinetic Considerations

  • Metabolic Stability : Aliphatic amides are generally less prone to oxidative metabolism than aromatic systems, suggesting prolonged half-life for the target compound .

Biological Activity

N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anti-inflammatory and anticancer properties. This article delves into the compound's structure, synthesis, biological activities, mechanisms of action, and relevant research findings.

Compound Overview

  • Molecular Formula : C₁₄H₁₇N₃OS
  • Molecular Weight : 275.37 g/mol
  • CAS Number : 351437-66-6

The compound features a unique combination of a benzothiazole moiety and a cyclohexanecarboxamide group, which contributes to its biological activity. The thiazole ring is particularly noted for its role in various pharmacological applications, enhancing the compound's potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Cyclohexanecarboxamide Group : This step often requires acylation reactions to form the final product.

These synthetic pathways are crucial for modifying the compound to enhance its biological efficacy and pharmacokinetic properties .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Specific studies report IC₅₀ values in the low micromolar range for both COX-1 and COX-2 inhibition, suggesting strong therapeutic potential against inflammation-related disorders .

Anticancer Activity

The compound also demonstrates promising anticancer properties. It has been studied for its effects on various tumor-related proteins and kinases:

Target Kinase IC₅₀ Value (nM) Selectivity Profile
CSF1R5.5High
EGFR94.7Moderate
VEGFR-250.0Moderate

In vivo studies have shown that treatment with this compound can significantly reduce tumor growth in xenograft models, with reductions observed up to 62% at specific dosages .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key kinases involved in cancer progression and inflammation. By binding to the active sites of these enzymes, the compound prevents substrate access and subsequent biochemical reactions essential for tumor growth and inflammatory responses .

Case Studies

Several studies highlight the effectiveness of this compound:

  • Inhibition of Tumor Growth : In an MC38 xenograft model, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
  • Selectivity Against Cancer Cells : Compounds derived from this structure have shown varying degrees of potency against different cancer cell lines, indicating a tailored approach in drug design can enhance efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide, and how is its structure confirmed?

  • Synthesis : The compound is typically synthesized via coupling reactions between cyclohexanecarboxylic acid derivatives and aminobenzothiazole intermediates. For example, copper-catalyzed alkylation methods (e.g., using secondary alkyl halides) achieve moderate yields (48–69%) under reflux conditions in acetonitrile or DMF .
  • Characterization : 1^1H/13^13C NMR and HRMS are critical for structural confirmation. Peaks in the 1^1H NMR spectrum (e.g., δ 5.20 ppm for methylene bridges) and HRMS data (e.g., [M+H]+ 281.0625) validate purity and connectivity .

Q. What spectroscopic and chromatographic methods are used to identify synthetic impurities?

  • Impurity Analysis : By-products such as unreacted intermediates or cyclization by-products (e.g., sulfur residues from thiadiazole formation) are detected via HPLC or TLC. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is standard for purification .

Q. How do researchers ensure reproducibility in biological assays involving this compound?

  • Quality Control : Batch consistency is verified through NMR, mass spectrometry, and melting point analysis. Solubility in DMSO or aqueous buffers is optimized to prevent aggregation in cell-based assays .

Advanced Research Questions

Q. How can structural modifications enhance the compound's activity against specific biological targets (e.g., dopamine receptors or parasitic enzymes)?

  • Structure-Activity Relationship (SAR) : Modifications to the benzothiazole core (e.g., introducing electron-withdrawing groups) or cyclohexane carboxamide substituents (e.g., fluorination) improve binding affinity. For example, fluorinated analogs in showed enhanced dopamine D3 receptor selectivity .
  • Mechanistic Insights : Molecular docking studies predict interactions with target active sites (e.g., hydrophobic pockets in pteridine reductase-1) .

Q. What strategies resolve contradictions in reported biological efficacy across studies?

  • Data Reconciliation : Discrepancies may arise from assay conditions (e.g., cell line variability or incubation times). Meta-analyses comparing IC50_{50} values under standardized protocols (e.g., fixed ATP concentrations in kinase assays) are recommended .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • In Silico Tools : ADMET predictors evaluate logP (lipophilicity), metabolic stability, and blood-brain barrier penetration. For instance, cyclohexane ring substitutions reduce CYP450-mediated degradation, enhancing half-life .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-Up Considerations : Asymmetric synthesis using chiral catalysts (e.g., Rh-complexes) ensures enantiopurity. Reaction temperature control (e.g., <50°C) prevents racemization during alkylation steps .

Methodological Guidance

  • Synthesis Troubleshooting : Low yields may result from incomplete cyclization; adding iodine and triethylamine in DMF promotes thiadiazole ring closure .
  • Biological Assay Optimization : Pre-incubate the compound with serum albumin to mimic in vivo binding, reducing false negatives in cytotoxicity screens .

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